Cas no 2034591-44-9 (2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-pentyl-3,4-dihydroquinazolin-4-one)
2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-pentyl-3,4-dihydroquinazolin-4-one Chemical and Physical Properties
Names and Identifiers
-
- AKOS025313078
- 2034591-44-9
- 2-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-pentylquinazolin-4-one
- 3-pentyl-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
- 2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-pentyl-3,4-dihydroquinazolin-4-one
- F3222-3505
-
- Inchi: 1S/C23H24N4O2S/c1-3-4-9-14-27-22(28)18-12-7-8-13-19(18)24-23(27)30-15-20-25-21(26-29-20)17-11-6-5-10-16(17)2/h5-8,10-13H,3-4,9,14-15H2,1-2H3
- InChI Key: YZWHRZQZCLOZSZ-UHFFFAOYSA-N
- SMILES: S(CC1=NC(C2C=CC=CC=2C)=NO1)C1=NC2C=CC=CC=2C(N1CCCCC)=O
Computed Properties
- Exact Mass: 420.16199719g/mol
- Monoisotopic Mass: 420.16199719g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 30
- Rotatable Bond Count: 8
- Complexity: 616
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.4
- Topological Polar Surface Area: 96.9Ų
2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-pentyl-3,4-dihydroquinazolin-4-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3222-3505-2μmol |
2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-pentyl-3,4-dihydroquinazolin-4-one |
2034591-44-9 | 90%+ | 2μl |
$57.0 | 2023-04-27 | |
| Life Chemicals | F3222-3505-5μmol |
2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-pentyl-3,4-dihydroquinazolin-4-one |
2034591-44-9 | 90%+ | 5μl |
$63.0 | 2023-04-27 | |
| Life Chemicals | F3222-3505-10μmol |
2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-pentyl-3,4-dihydroquinazolin-4-one |
2034591-44-9 | 90%+ | 10μl |
$69.0 | 2023-04-27 | |
| Life Chemicals | F3222-3505-20μmol |
2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-pentyl-3,4-dihydroquinazolin-4-one |
2034591-44-9 | 90%+ | 20μl |
$79.0 | 2023-04-27 | |
| Life Chemicals | F3222-3505-1mg |
2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-pentyl-3,4-dihydroquinazolin-4-one |
2034591-44-9 | 90%+ | 1mg |
$54.0 | 2023-04-27 | |
| Life Chemicals | F3222-3505-2mg |
2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-pentyl-3,4-dihydroquinazolin-4-one |
2034591-44-9 | 90%+ | 2mg |
$59.0 | 2023-04-27 | |
| Life Chemicals | F3222-3505-3mg |
2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-pentyl-3,4-dihydroquinazolin-4-one |
2034591-44-9 | 90%+ | 3mg |
$63.0 | 2023-04-27 | |
| Life Chemicals | F3222-3505-4mg |
2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-pentyl-3,4-dihydroquinazolin-4-one |
2034591-44-9 | 90%+ | 4mg |
$66.0 | 2023-04-27 | |
| Life Chemicals | F3222-3505-5mg |
2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-pentyl-3,4-dihydroquinazolin-4-one |
2034591-44-9 | 90%+ | 5mg |
$69.0 | 2023-04-27 | |
| Life Chemicals | F3222-3505-10mg |
2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-pentyl-3,4-dihydroquinazolin-4-one |
2034591-44-9 | 90%+ | 10mg |
$79.0 | 2023-04-27 |
2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-pentyl-3,4-dihydroquinazolin-4-one Related Literature
-
Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
Additional information on 2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-pentyl-3,4-dihydroquinazolin-4-one
Introduction to 2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-pentyl-3,4-dihydroquinazolin-4-one (CAS No. 2034591-44-9)
2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-pentyl-3,4-dihydroquinazolin-4-one (CAS No. 2034591-44-9) is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique molecular architecture and potential biological activities. This compound belongs to the quinazoline scaffold, which is well-documented for its wide-ranging pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. The presence of a 1,2,4-oxadiazole moiety further enhances its pharmacological relevance, as oxadiazole derivatives are known for their ability to modulate various biological pathways.
The molecular structure of 2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-pentyl-3,4-dihydroquinazolin-4-one incorporates several key functional groups that contribute to its distinctive chemical and biological properties. The sulfanyl group at the C-terminal position introduces a polar character to the molecule, which can influence its solubility and interaction with biological targets. Additionally, the pentyl side chain provides hydrophobicity and may affect the compound's metabolic stability and distribution within biological systems.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and mode of interaction of this compound with various biological targets. Studies suggest that the 1,2,4-oxadiazole ring may serve as a crucial pharmacophore for interacting with enzymes and receptors involved in cancer progression and inflammation. The quinazoline core is particularly noteworthy for its ability to inhibit kinases and other enzymes that play a pivotal role in signal transduction pathways associated with diseases such as cancer and autoimmune disorders.
In the context of current research, 2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-pentyl-3,4-dihydroquinazolin-4-one has been investigated for its potential as an antitumor agent. Preclinical studies have demonstrated that derivatives of quinazoline with oxadiazole substituents exhibit significant inhibitory effects on tumor cell proliferation by targeting critical downstream effectors of oncogenic pathways. The sulfanyl group in this compound may enhance its ability to disrupt protein-protein interactions essential for cancer cell survival and proliferation.
The pentyl side chain in the molecular structure could also contribute to the compound's bioavailability by influencing its pharmacokinetic profile. This aspect is particularly important in drug development, as optimal bioavailability is a key determinant of therapeutic efficacy. Additionally, the presence of a methylsulfanyl group at the C-terminal position suggests potential interactions with sulfur-containing biomolecules, which could be exploited for therapeutic purposes.
From a synthetic chemistry perspective, the preparation of 2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-pentyl-3,4-dihydroquinazolin-4-one involves multi-step organic transformations that highlight the versatility of modern synthetic methodologies. The synthesis typically requires careful control of reaction conditions to ensure high yield and purity. Advanced techniques such as transition metal-catalyzed cross-coupling reactions have been employed to construct the complex heterocyclic framework efficiently.
The pharmacological evaluation of this compound has revealed promising activities against several disease models. In vitro assays have shown that it exhibits inhibitory effects on enzymes such as tyrosine kinases and cyclin-dependent kinases (CDKs), which are overexpressed in many cancers. Furthermore, preliminary animal studies have indicated that it may possess immunomodulatory properties by influencing cytokine production and immune cell function.
The structural features of 2-([{[3-(2-methylphenyl)-1H-imidazo[1][...]
2034591-44-9 (2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-pentyl-3,4-dihydroquinazolin-4-one) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)